molecular formula C20H20N4O3S B2675173 2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 2034270-84-1

2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B2675173
CAS No.: 2034270-84-1
M. Wt: 396.47
InChI Key: UARLOCCTNFBIPH-UHFFFAOYSA-N
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Description

2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a synthetic compound of high interest in medicinal chemistry and antibacterial research. Its molecular structure incorporates two privileged pharmacophores: a pyridine-thiazole core and a tetrahydropyran (oxane) moiety. The pyridine-thiazole scaffold is a significant structural motif in drug discovery . Specifically, 1,3-thiazole rings are established components in numerous FDA-approved antibacterial agents, where they can act as key pharmacophores influencing the drug's spectrum of activity, potency, and physicochemical properties . Furthermore, pyridine-3-carboxamide derivatives have been investigated for a range of biological activities, including cytoprotective effects and inhibitory actions on specific cellular exchanges . The integration of these components suggests potential for diverse biological activity. The tetrahydropyran group is often employed in drug design to fine-tune properties like solubility and metabolic stability. Researchers may find this compound valuable for developing new therapeutic agents targeting drug-resistant bacterial strains, a critical area of need given the rise of antibiotic resistance . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(oxan-4-ylmethoxy)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-19(24-20-23-17(13-28-20)16-2-1-6-21-11-16)15-3-7-22-18(10-15)27-12-14-4-8-26-9-5-14/h1-3,6-7,10-11,13-14H,4-5,8-9,12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARLOCCTNFBIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxane derivative, followed by the introduction of the pyridine and thiazole rings through various coupling reactions. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Several structurally related compounds have been synthesized and studied, offering insights into the unique properties of the target molecule. Key analogues include:

Compound Name Core Structure Differences Substituent Variations Biological Activity (If Reported) Reference
2-(4-methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide Acetamide backbone (vs. carboxamide) Methoxyphenyl at position 2 Not explicitly reported
4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide Thiadiazole replaces pyridine Methyl group at position 4 Potential kinase inhibition
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine Pyridinamine linkage (vs. carboxamide) Methoxyphenyl at thiazole position 4 Antibacterial activity (inferred from class)
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone core (vs. thiazole) Chlorophenyl and oxo-group at thiazolidinone Antidiabetic or anti-inflammatory potential

Key Observations:

Heterocyclic Modifications: Replacement of pyridine with thiadiazole () or thiazolidinone () alters electronic properties and steric bulk, influencing solubility and metabolic stability.

Substituent Effects :

  • The oxan-4-ylmethoxy group in the target compound likely improves solubility compared to methoxyphenyl substituents () due to the polar tetrahydropyran ring.
  • Pyridin-3-yl at thiazole position 4 may enhance π-π stacking interactions in enzymatic binding pockets, a feature absent in simpler phenyl-substituted analogues.

Pharmacological Data (Inferred):

  • Kinase Inhibition : Thiazole-carboxamide derivatives are often explored as kinase inhibitors (e.g., EGFR, VEGFR) due to their ability to mimic ATP-binding motifs .
  • Metabolic Stability : The tetrahydropyran group may reduce CYP450-mediated metabolism compared to smaller alkoxy groups (e.g., methoxy in ), as seen in similar compounds .

Biological Activity

The compound 2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Pyridine and Thiazole Moieties : These heterocycles are known for their diverse biological activities.
  • Oxan Ring : This component may influence the compound's solubility and bioavailability.

The molecular formula is represented as follows:

C17H18N4O2SC_{17}H_{18}N_4O_2S

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with a thiazole ring have shown cytotoxic effects against various cancer cell lines. In particular, the presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances the activity of these compounds.

Key Findings :

  • IC50 Values : Certain thiazole derivatives have reported IC50 values below 1.98 µg/mL against cancer cell lines, indicating potent antiproliferative activity .
  • Mechanism of Action : The interaction with Bcl-2 protein suggests that these compounds may induce apoptosis in cancer cells through hydrophobic interactions .

Anticonvulsant Activity

The compound's structural components also suggest potential anticonvulsant properties. Pyridine-substituted thiazoles have been synthesized and tested for their efficacy in models of epilepsy.

Case Study :

  • A derivative similar to our compound exhibited significant anticonvulsant activity, providing 100% protection in animal models against tonic-clonic seizures .

Antibacterial Activity

Thiazole derivatives have been evaluated for their antibacterial effects against various pathogens. The presence of specific functional groups significantly influences their antibacterial efficacy.

Research Insights :

  • Compounds with thiazole rings demonstrated minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has also been explored. The incorporation of oxan and pyridine moieties may enhance the anti-inflammatory response.

Research Findings :

  • Studies have shown that thiazole-containing compounds can inhibit inflammatory pathways, suggesting a multifaceted mechanism of action .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

Structural FeatureBiological Activity
Thiazole RingAntitumor activity
Pyridine MoietyAnticonvulsant properties
Oxan GroupEnhanced solubility and bioavailability

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